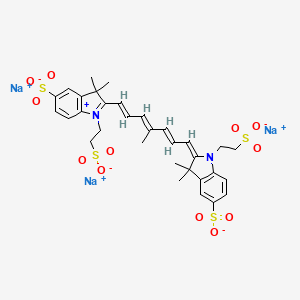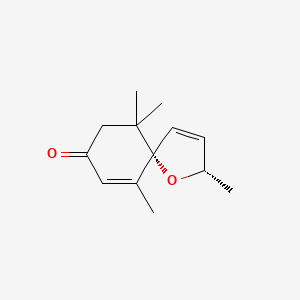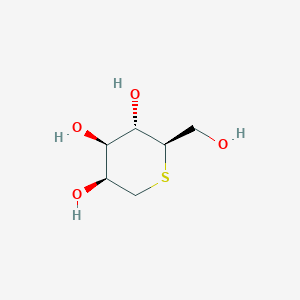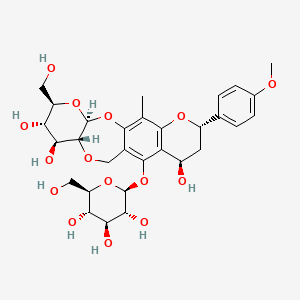
abacopterin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abacopterin D is an organic heterotetracyclic compound that is (2R,3S,4S,4aR,8R,10S,13aS)-3,4,8-trihydroxy-2-(hydroxymethyl)-10-(4-methoxyphenyl)-12-methyl-3,4,4a,9,10,13a-hexahydro-2H,6H,8H-pyrano[3',2':2,3][1,4]dioxepino[6,5-g]chromen-7-ol substituted at position 7 by a beta-D-glucosyl group. A natural product found in Abacopteris penangiana. It has a role as a metabolite. It is an organic heterotetracyclic compound, a polycyclic ether, a glycoside and a monosaccharide derivative. It derives from a (2S)-flavan-4-ol and a beta-D-glucose.
Applications De Recherche Scientifique
Subheading: Neuroprotection Against Oxidative Stress-Induced Neurotoxicity
Abacopterin E (AE), isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells and d-galactose-induced neurotoxicity in mice. This protective action is attributed to AE's ability to lower cytotoxicity, improve learning and memory, restore antioxidant enzyme activities, and ameliorate long-term potentiation. These findings suggest that AE may be beneficial in combating oxidative stress-related neuronal damage (Lei et al., 2011).
Flavan-4-ol Glycosides and Cytotoxic Activity
Subheading: Abacopterins and Their Effects on HepG2 Cells
New flavan-4-ol glycosides, abacopterins A-D, were isolated from Abacopteris penangiana. These compounds, particularly abacopterin D, underwent extensive spectroscopic analysis to determine their structure. Their cytotoxic activity was specifically tested against HepG2 human hepatoma cells, highlighting their potential relevance in cancer research (Zhao et al., 2006).
Hypolipidemic and Anti-Inflammatory Properties
Subheading: Impact on High-Fat Diet-Induced Hyperlipidemia
Abacopterin A (APA), another flavonoid compound from Abacopteris penangiana, was found to possess hypolipidemic and anti-inflammatory properties in mice fed a high-fat diet. This compound effectively reduced inflammatory markers, improved lipid profiles, and enhanced lipid metabolism enzymes. Such findings suggest APA's potential in addressing metabolic disorders and inflammation (Lei et al., 2011).
New Flavonoids from Abacopteris penangiana
Subheading: Discovery of Novel Flavonoid Glycosides
The identification of new flavonoids, including abacopterin K and L, from Abacopteris penangiana, has added to the understanding of the plant's chemical diversity. These compounds, especially the unique glucosylation pattern of abacopterin K, are notable for their distinct structural features and potential biological activities (Zhao et al., 2011).
Propriétés
Nom du produit |
abacopterin D |
|---|---|
Formule moléculaire |
C30H38O15 |
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
(3S,5R,6S,7S,8R,14R,16S)-5-(hydroxymethyl)-16-(4-methoxyphenyl)-19-methyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,9,17-tetraoxatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),11,13(18)-triene-6,7,14-triol |
InChI |
InChI=1S/C30H38O15/c1-11-25-14(10-40-28-23(37)21(35)18(9-32)43-30(28)44-25)27(45-29-24(38)22(36)20(34)17(8-31)42-29)19-15(33)7-16(41-26(11)19)12-3-5-13(39-2)6-4-12/h3-6,15-18,20-24,28-38H,7-10H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+,23+,24-,28-,29+,30+/m1/s1 |
Clé InChI |
BNUJOMJNLGIKGM-HLDXYIHRSA-N |
SMILES isomérique |
CC1=C2C(=C(C3=C1O[C@@H](C[C@H]3O)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O2)CO)O)O |
SMILES canonique |
CC1=C2C(=C(C3=C1OC(CC3O)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)COC6C(C(C(OC6O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
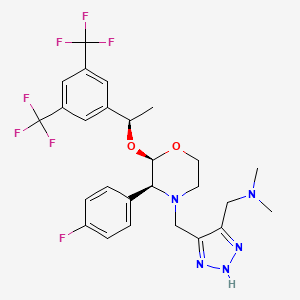
![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)
![6-[(4-Carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1243477.png)
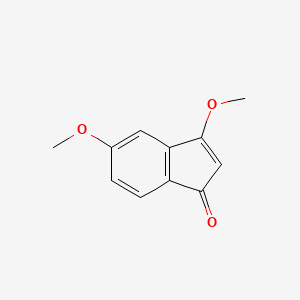
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)



![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
